molecular formula C20H11F2N5O3S2 B15109965 5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide

5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide

Cat. No.: B15109965
M. Wt: 471.5 g/mol
InChI Key: PJGAOXWTAZXFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring multiple pharmacologically relevant moieties:

  • 3,4-Difluorophenyl group: Enhances lipophilicity and metabolic stability.
  • 1,3-Thiazole core: Common in bioactive molecules due to its electron-rich nature.
  • 1,2,4-Oxadiazole-thiophene hybrid: Contributes to π-π stacking and receptor binding.

Properties

Molecular Formula

C20H11F2N5O3S2

Molecular Weight

471.5 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H11F2N5O3S2/c1-9-16(19-24-17(27-30-19)15-3-2-6-31-15)32-20(23-9)25-18(28)13-8-14(29-26-13)10-4-5-11(21)12(22)7-10/h2-8H,1H3,(H,23,25,28)

InChI Key

PJGAOXWTAZXFKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)F)F)C4=NC(=NO4)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide involves multiple steps, each requiring precise reaction conditionsCommon reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving specific molecular targets.

Mechanism of Action

The mechanism of action of 5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with Compound A:

Compound Name Key Features Source
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide Replaces difluorophenyl with phenyl and methoxyphenyl; retains oxadiazole-thiazole-oxazole core
1-(4-Fluorophenyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide Substitutes oxazole with pyrrolidone; includes fluorophenyl and thiadiazole
5-Phenyl-1,2,4-triazole-3-thione derivatives Features triazole-thiadiazole hybrids; demonstrates antimicrobial activity

Pharmacological Activity Comparison

  • Antimicrobial Activity : Triazole-thiadiazole hybrids (e.g., from ) exhibit broad-spectrum antimicrobial properties, with MIC values ranging from 2–16 µg/mL against S. aureus and E. coli . Compound A’s thiophene-oxadiazole moiety may enhance membrane permeability, though experimental validation is required.
  • Antitumor Potential: Thiazole-oxadiazole derivatives (e.g., ) show moderate cytotoxicity (IC₅₀: 10–50 µM) against HeLa cells, suggesting Compound A could share similar mechanisms .
  • Metabolic Stability: The 3,4-difluorophenyl group in Compound A likely improves metabolic resistance compared to non-fluorinated analogs (e.g., ’s 4-fluorophenyl derivative) .

NMR and Structural Analysis

  • Chemical Shift Trends : highlights that substituent-induced chemical shift changes (e.g., in regions A and B of similar molecules) can pinpoint structural modifications . For Compound A, the thiophene-oxadiazole group would likely cause distinct shifts in aromatic proton regions (δ 7.0–8.5 ppm).
  • Crystallographic Data : While absent for Compound A, confirms that thiadiazole derivatives often form planar, stacked crystal structures, suggesting Compound A may exhibit similar packing behavior .

Discussion of Divergent Features

  • Electron-Withdrawing vs. Electron-Donating Groups : Compound A’s 3,4-difluorophenyl group (electron-withdrawing) contrasts with ’s methoxyphenyl (electron-donating), which may alter binding affinity in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.